tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H25N3O3 and a molecular weight of 283.37 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of tert-butyl and carboxylate groups in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction typically involves the use of tert-butyl esters and amines, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate can be compared with other similar spiro compounds, such as:
tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: Similar structure but lacks the methyl group at the 4-position.
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: Similar structure but with an oxo group at the 2-position instead of the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
Molecular Formula |
C14H25N3O3 |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-5-14(6-9-17)11(18)16(4)10-7-15-14/h15H,5-10H2,1-4H3 |
InChI Key |
XLGDEJLPKGPTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(CCN2)C |
Origin of Product |
United States |
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